Methyl 3-[(1,3-benzoxazol-2-yl)sulfanyl]-2-cyanoprop-2-enoate
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Overview
Description
Methyl 3-[(1,3-benzoxazol-2-yl)sulfanyl]-2-cyanoprop-2-enoate is a complex organic compound that features a benzoxazole ring, a sulfanyl group, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(1,3-benzoxazol-2-yl)sulfanyl]-2-cyanoprop-2-enoate typically involves the reaction of 2-mercaptobenzoxazole with methyl 2-cyano-3,3-dimethylacrylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetone . The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(1,3-benzoxazol-2-yl)sulfanyl]-2-cyanoprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or nitrated benzoxazole derivatives
Scientific Research Applications
Methyl 3-[(1,3-benzoxazol-2-yl)sulfanyl]-2-cyanoprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Mechanism of Action
The mechanism of action of methyl 3-[(1,3-benzoxazol-2-yl)sulfanyl]-2-cyanoprop-2-enoate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, the benzoxazole ring may interact with enzymes or receptors in biological systems, leading to antimicrobial or anticancer effects . The cyano group can also participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
- 2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Uniqueness
Methyl 3-[(1,3-benzoxazol-2-yl)sulfanyl]-2-cyanoprop-2-enoate is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity. The combination of the benzoxazole ring and the sulfanyl group also contributes to its unique properties, making it a valuable compound for various applications .
Properties
CAS No. |
88716-90-9 |
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Molecular Formula |
C12H8N2O3S |
Molecular Weight |
260.27 g/mol |
IUPAC Name |
methyl 3-(1,3-benzoxazol-2-ylsulfanyl)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C12H8N2O3S/c1-16-11(15)8(6-13)7-18-12-14-9-4-2-3-5-10(9)17-12/h2-5,7H,1H3 |
InChI Key |
OYZPREFGCXILKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=CSC1=NC2=CC=CC=C2O1)C#N |
Origin of Product |
United States |
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